molecular formula C26H25FO9S B590341 Sulindac Acyl-β-D-Glucuronide CAS No. 60018-36-2

Sulindac Acyl-β-D-Glucuronide

Cat. No.: B590341
CAS No.: 60018-36-2
M. Wt: 532.5 g/mol
InChI Key: ZGOXLKUBXKIPQX-AEHOTZTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulindac Acyl-β-D-Glucuronide is a metabolite of the nonsteroidal anti-inflammatory drug (NSAID) Sulindac. It is formed through the conjugation of Sulindac with β-D-glucuronic acid. This compound is of significant interest due to its role in drug metabolism and potential implications in drug safety and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulindac Acyl-β-D-Glucuronide is synthesized through the enzymatic conjugation of Sulindac with β-D-glucuronic acid. This reaction is typically catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. The reaction conditions often involve the presence of UDP-glucuronic acid and the UGT enzyme in a suitable buffer solution .

Industrial Production Methods

Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction, ensuring optimal conditions for enzyme activity and product yield .

Chemical Reactions Analysis

Types of Reactions

Sulindac Acyl-β-D-Glucuronide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sulindac Acyl-β-D-Glucuronide has several applications in scientific research:

Mechanism of Action

Sulindac Acyl-β-D-Glucuronide exerts its effects primarily through its interactions with proteins and enzymes in the body. The compound can form covalent adducts with proteins, potentially leading to altered protein function and immune responses. This mechanism is believed to be mediated by the reactive acyl group, which can undergo transacylation and glycation reactions with protein nucleophiles .

Comparison with Similar Compounds

Similar Compounds

  • Ibuprofen Acyl-β-D-Glucuronide
  • Diclofenac Acyl-β-D-Glucuronide
  • Naproxen Acyl-β-D-Glucuronide

Uniqueness

Sulindac Acyl-β-D-Glucuronide is unique due to its specific structural features and reactivity profile. Unlike other acyl glucuronides, it has a distinct indene moiety and a fluorine atom, which influence its chemical behavior and biological interactions .

Biological Activity

Sulindac acyl-β-D-glucuronide is a metabolite of sulindac, a nonsteroidal anti-inflammatory drug (NSAID) known for its anti-inflammatory and potential chemopreventive properties. This article will explore the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and implications in therapeutic contexts, supported by relevant research findings and case studies.

1. Overview of Sulindac and Its Metabolites

Sulindac is administered as a prodrug, which is converted into its active forms—sulindac sulfide and sulindac sulfone—through metabolic processes. The acyl-β-D-glucuronide form is a significant metabolite that influences the drug's pharmacological profile.

Key Metabolites:

  • Sulindac Sulfide : Exhibits potent anti-inflammatory effects and has been shown to inhibit cyclooxygenase (COX) enzymes.
  • Sulindac Sulfone : Less active than sulfide but still plays a role in the drug's overall efficacy.
  • This compound : A conjugated form that may enhance solubility and excretion.

The biological activity of this compound primarily involves its role in modulating inflammatory pathways and potential anticancer effects.

Mechanisms Include:

  • Inhibition of COX Enzymes : Like other NSAIDs, sulindac metabolites inhibit COX-1 and COX-2, leading to decreased prostaglandin synthesis which is crucial in the inflammatory process.
  • Induction of Apoptosis : Studies have shown that sulindac can induce apoptosis in various cancer cell lines, potentially through mitochondrial pathways involving cytochrome c release and activation of caspases .
  • Autophagy Modulation : Recent findings suggest that sulindac may induce autophagic processes in neurons, linking it to neurodevelopmental toxicity risks .

3. Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is well absorbed and undergoes extensive metabolism. The glucuronidation process enhances the compound's water solubility, facilitating renal excretion.

Pharmacokinetic Parameters:

ParameterValue
Molecular FormulaC26H25FO10S
Molecular Weight485.54 g/mol
Elimination Half-lifeApproximately 8 hours
Route of ExcretionRenal (urine)

4. Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound in various contexts:

Case Study 1: Cancer Prevention

A randomized controlled trial involving patients with familial adenomatous polyposis (FAP) demonstrated that treatment with sulindac resulted in a significant reduction in polyp size and number over nine months . The study indicated that both the parent drug and its metabolites contributed to these effects.

Case Study 2: Neurotoxicity Assessment

Research utilizing zebrafish models revealed that exposure to sulindac led to apoptosis in GABAergic neurons, suggesting potential neurodevelopmental risks associated with its use . The study emphasized the importance of understanding the effects of both active metabolites and their glucuronidated forms on neural health.

5. Conclusion

This compound represents an important metabolite in the pharmacological action of sulindac, contributing to its anti-inflammatory and potential anticancer properties. Understanding its biological activity helps clarify the therapeutic benefits and risks associated with sulindac use, particularly regarding long-term safety profiles in vulnerable populations.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Sulindac Acyl-β-D-Glucuronide, and how do they influence experimental design?

  • Answer : The compound (CAS 60018-36-2) has a molecular formula of C₂₆H₂₅FO₉S, molecular weight 532.535 g/mol, and logP of 3.34, indicating moderate lipophilicity. Its boiling point (782.2±60.0°C) and density (1.6±0.1 g/cm³) suggest stability under standard laboratory conditions. These properties guide solvent selection (e.g., polar aprotic solvents for synthesis) and storage (dry, inert atmosphere to prevent hydrolysis). Analytical methods like HPLC or LC-MS are recommended for quantification due to its UV-active aromatic structure .

Q. How is this compound synthesized and purified in preclinical studies?

  • Answer : Synthesis typically involves enzymatic glucuronidation using UDP-glucuronosyltransferase (UGT) isoforms (e.g., UGT1A9) in human liver microsomes. Purification employs reversed-phase chromatography (C18 columns) with acetonitrile/water gradients. Structural confirmation requires tandem MS and ¹H/¹³C NMR to distinguish diastereomers and validate β-D-glucuronide linkage .

Q. What in vitro models are used to study this compound metabolism and pharmacokinetics?

  • Answer : Primary hepatocytes or recombinant UGT-expressing cell lines (e.g., HEK293) are used to assess glucuronidation kinetics. Incubation conditions (pH 7.4, 37°C, NADPH cofactor) mimic physiological environments. Metabolite stability is tested in simulated gastric fluid (SGF) and intestinal fluid (SIF) to predict bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported plasma vs. urinary concentrations of this compound?

  • Answer : Discrepancies arise from matrix effects (e.g., protein binding in plasma vs. free excretion in urine). Use validated LC-MS/MS methods with isotope-labeled internal standards (e.g., [¹³C₆]-analogs) to correct for recovery variations. Cross-validate results using orthogonal techniques like immunoaffinity extraction .

Q. What mechanisms explain this compound’s role in drug-drug interactions (DDIs)?

  • Answer : The metabolite may inhibit cytochrome P450 (CYP) enzymes, particularly CYP2C8, through time-dependent inhibition (TDI) mechanisms. Assess this via co-incubation assays with probe substrates (e.g., paclitaxel for CYP2C8) in human liver microsomes. Pre-incubation periods (30–60 min) enhance TDI detection .

Q. How do species-specific differences impact translational studies of this compound?

  • Answer : Rodent models often underrepresent human UGT1A9 activity, leading to underestimation of glucuronidation rates. Use chimeric mice with humanized liver or transgenic UGT1A9 models. Cross-reference in vitro human microsome data with in vivo rodent pharmacokinetic profiles to adjust dosing regimens .

Q. What methodological strategies optimize detection limits in this compound bioanalysis?

  • Answer : Employ derivatization (e.g., methyl ester formation) to enhance MS ionization efficiency. For low-abundance samples, solid-phase extraction (SPE) with mixed-mode sorbents improves recovery. Validate sensitivity parameters: limit of detection (LOD) ≤1 ng/mL, limit of quantification (LOQ) ≤5 ng/mL .

Q. Methodological Guidance for Contradictory Data

Q. How should researchers address variability in reported enzyme kinetics (Km, Vmax) for this compound formation?

  • Answer : Variability stems from enzyme source differences (e.g., microsomes vs. recombinant UGTs). Standardize assays using WHO-recommended UGT isoforms and control for lot-to-lot variability. Report kinetic parameters with 95% confidence intervals and use nonlinear regression (Michaelis-Menten or Hill equations) .

Q. Experimental Design Considerations

Q. What factors are critical when designing stability studies for this compound?

  • Answer : Evaluate pH-dependent hydrolysis (e.g., pH 1–8 buffers) and temperature effects (4°C to 40°C). Include antioxidants (e.g., ascorbic acid) to prevent oxidative degradation. Use stability-indicating methods (e.g., HPLC-DAD) to track degradation products .

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?

  • Answer : Optimize reaction conditions via design of experiments (DoE): pH (6.5–7.5), temperature (25–37°C), and enzyme-to-substrate ratio. Use quality control (QC) samples spiked with deuterated analogs (e.g., [²H₆]-Sulindac) to monitor reaction efficiency .

Properties

CAS No.

60018-36-2

Molecular Formula

C26H25FO9S

Molecular Weight

532.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C26H25FO9S/c1-12-17(9-13-3-6-15(7-4-13)37(2)34)16-8-5-14(27)10-19(16)18(12)11-20(28)35-26-23(31)21(29)22(30)24(36-26)25(32)33/h3-10,21-24,26,29-31H,11H2,1-2H3,(H,32,33)/b17-9-/t21-,22-,23+,24-,26+,37?/m0/s1

InChI Key

ZGOXLKUBXKIPQX-AEHOTZTESA-N

SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O

Isomeric SMILES

CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O

Canonical SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O

Synonyms

(Z)-1-[5-Fluoro-2-methyl-1-[[4-(methylsulfinyl)phenyl]methylene]-1H-indene-3-acetate]β-D-Glucopyranuronic Acid; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.